molecular formula C16H14ClN5OS B2638425 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1351643-47-4

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No. B2638425
CAS RN: 1351643-47-4
M. Wt: 359.83
InChI Key: IKXJTIJMIMMZNU-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide, also known as PP2, is a potent and selective inhibitor of Src family kinases. Src kinases are a family of non-receptor tyrosine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and survival. PP2 has been widely used in scientific research to study the role of Src kinases in various biological processes.

Scientific Research Applications

Antioxidant and Coordination Properties

Research on pyrazole-acetamide derivatives, similar to 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide, has shown significant antioxidant activity. For instance, two pyrazole-acetamide derivatives, N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide (L1) and (E)‑N‑(2‑(1‑(2‑hydroxy‑6‑methyl‑4‑oxo‑4H‑pyran‑3‑yl)ethylideneamino)phenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide (L2), were synthesized and assessed for their antioxidant capacity through in vitro methods such as DPPH, ABTS, and FRAP assays. These studies highlighted the potential of these compounds in scavenging free radicals and contributing to antioxidant defenses. Furthermore, the coordination complexes of these derivatives with Co(II) and Cu(II) ions were synthesized and characterized, revealing interesting structures and coordination geometries in their solid-state forms (Chkirate et al., 2019).

Antimicrobial and Anti-inflammatory Properties

Another study focused on similar derivatives of N-(3-chloro-4-fluorophenyl)acetamide, which exhibited considerable anti-inflammatory activity. This research underlines the potential of these compounds in addressing inflammation-related disorders and provides a pathway for the development of new anti-inflammatory agents (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5OS/c1-11-3-4-12(9-13(11)17)19-15(23)10-24-16-6-5-14(20-21-16)22-8-2-7-18-22/h2-9H,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXJTIJMIMMZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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